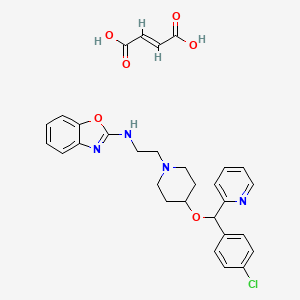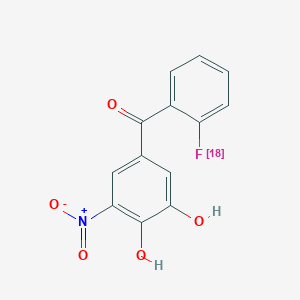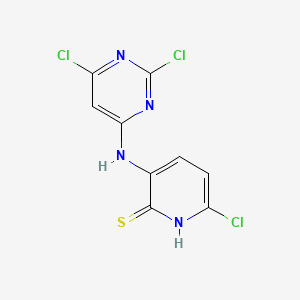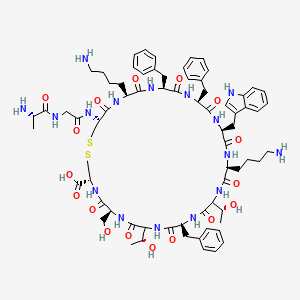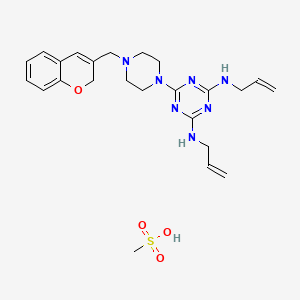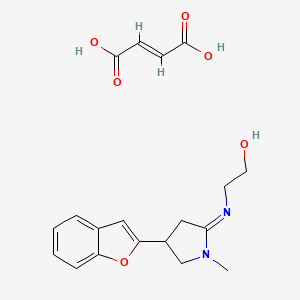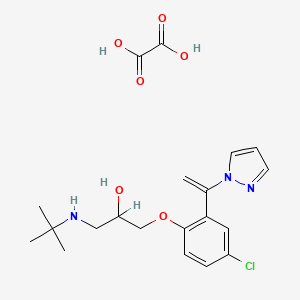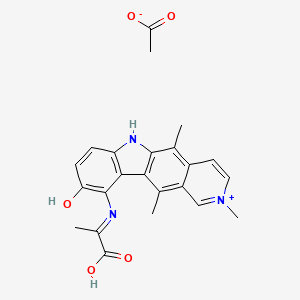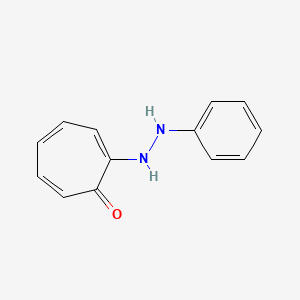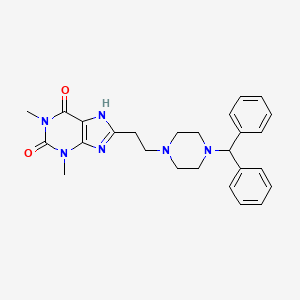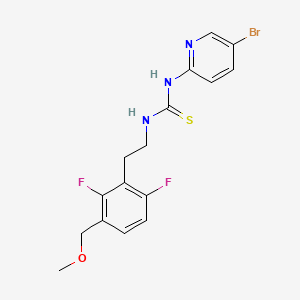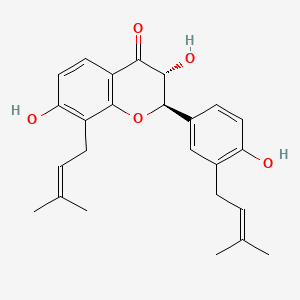
2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the oxazine moiety. The phenylmethyl group is then added through a Friedel-Crafts alkylation reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine and oxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Medicinally, 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and oxazine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one
- 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one dihydrochloride
Uniqueness
The monohydrochloride form of 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly useful in certain medicinal and industrial applications where these properties are critical.
Properties
CAS No. |
88799-52-4 |
|---|---|
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
4-benzyl-2,2-dimethyl-1,4-dihydropyridazino[6,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-16(2)15(19)13(10-12-6-4-3-5-7-12)14-11-20-9-8-18(14)17-16;/h3-9,11,13,17H,10H2,1-2H3;1H |
InChI Key |
QEHDDQXBVNEKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(C2=COC=CN2N1)CC3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


